Benzyl Isothiocyanate-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

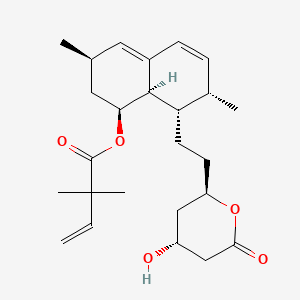

Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

科学的研究の応用

Benzyl Isothiocyanate-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies

Biology: Studied for its role in cellular processes and enzyme interactions

Medicine: Investigated for its potential anticancer properties and effects on metabolic pathways

Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a secondary metabolite found in cruciferous species . BITC has been shown to exhibit potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Campylobacter jejuni . It also inhibits the migration and invasion of mouse melanoma cells .

Mode of Action

BITC-d7, like its non-deuterated counterpart, is believed to interact with its targets in a way that disrupts major metabolic processes, leading to cell death . For instance, it has been shown to inhibit spore germination in Botrytis cinerea , a plant pathogen . This inhibition is attributed to the disruption of the plasma membrane integrity and induction of reactive oxygen species (ROS) accumulation in the spores .

Biochemical Pathways

BITC-d7 is thought to modulate several biochemical pathways. It has been shown to inhibit cytochrome P450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . In particular, it has been found to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), hemoxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1), which are key players in the body’s defense against oxidative stress .

Pharmacokinetics

It is known that bitc, the non-deuterated form, can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

The action of BITC-d7 results in a variety of molecular and cellular effects. For instance, it has been shown to exhibit comparable or better antimicrobial activity than gentamycin sulfate, a commonly used antibiotic, against Pseudomonas aeruginosa infection .

Action Environment

The action of BITC-d7 can be influenced by environmental factors. For instance, its antimicrobial activity against Pseudomonas aeruginosa was observed under in vitro conditions . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of BITC-d7.

Safety and Hazards

BITC-d7 may pose risks such as serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

Benzyl Isothiocyanate-d7, like its non-deuterated counterpart, plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in human lung cancer cells, BITC has been shown to induce protective autophagy through an endoplasmic reticulum stress-mediated mechanism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to activate ER stress, as evidenced by the increased cytosolic Ca2+ level and the phosphorylation of the ER stress marker proteins PERK and eIF2α in lung cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that BITC enhances cognitive function and motor ability in mice, as determined by various learning tests . This suggests that the compound’s effects on cellular function may vary over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving a lithium-pilocarpine-induced temporal lobe epileptic mice model, administration of BITC markedly suppressed the lung tumor growth . This suggests that the compound’s effects can be dose-dependent, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GST and can affect metabolic flux or metabolite levels . For instance, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:

Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)

Solvent: Dimethylformamide or similar polar aprotic solvent

Temperature: Room temperature to moderate heating (25-50°C)

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle bulk quantities of reactants

Continuous flow systems: For efficient and consistent production

Purification steps: Including distillation and crystallization to ensure high purity of the final product

化学反応の分析

Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides and sulfones

Reduction: Can be reduced to form corresponding amines

Substitution: Reacts with nucleophiles to form thioureas and other derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products:

Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7

Reduction: Benzylamine-d7

Substitution: Thiourea derivatives

類似化合物との比較

Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties

Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.

特性

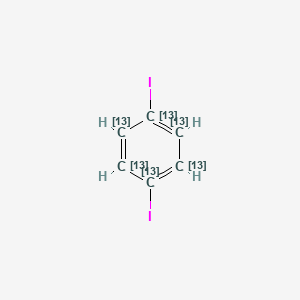

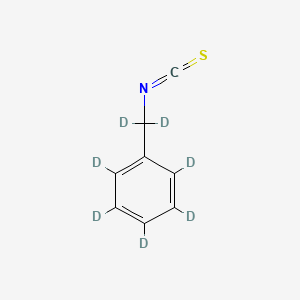

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。